molecular formula C7H10N2O3 B1598664 Ethyl (5-methylisoxazol-3-yl)carbamate CAS No. 92087-97-3

Ethyl (5-methylisoxazol-3-yl)carbamate

Cat. No. B1598664
CAS RN: 92087-97-3
M. Wt: 170.17 g/mol
InChI Key: MLZYZEAETPCEON-UHFFFAOYSA-N
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Description

Ethyl (5-methylisoxazol-3-yl)carbamate , also known by its chemical formula C7H10N2O3 , is a compound with intriguing properties. It belongs to the class of carbamates and exhibits both genotoxic and carcinogenic characteristics. This compound is found as a by-product in various fermented foods (such as bread, sour milk, and soy cheese) and alcoholic beverages (including wine, sake, and distilled liquor) .


Synthesis Analysis

The formation of ethyl carbamate involves the reaction of urea with ethanol . During the fermentation process, yeast and/or lactic acid bacteria catalyze the metabolism of amino acids (such as arginine or citrulline), leading to the generation of urea. This urea subsequently reacts with ethanol to produce ethyl carbamate .


Molecular Structure Analysis

The molecular formula of ethyl (5-methylisoxazol-3-yl)carbamate is C7H10N2O3 . Its average mass is approximately 170.17 Da . The compound’s structure includes a five-membered isoxazole ring with an ethyl carbamate group attached.


Chemical Reactions Analysis

Ethyl carbamate can be formed during various stages, including fermentation , distillation , and storage . Its content can be influenced by raw materials, microorganisms, and production processes. Quantification methods commonly employed include GC-MS and HPLC .

Safety And Hazards

Ethyl carbamate is a known carcinogen. Animal studies have linked it to various cancers, including liver cancer, lung adenoma, lymphoma, and breast cancer. It is essential to regulate its presence in alcoholic beverages. Many countries have established EC limits for such products .

properties

IUPAC Name

ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)8-6-4-5(2)12-9-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZYZEAETPCEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398814
Record name Ethyl (5-methylisoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (5-methylisoxazol-3-yl)carbamate

CAS RN

92087-97-3
Record name Ethyl (5-methylisoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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